
trichlororuthenium;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlororuthenium trihydrate, also known as ruthenium(III) chloride trihydrate, is a chemical compound with the formula RuCl₃·3H₂O. It is a dark brown or black solid that is hygroscopic and soluble in water, ethanol, and acetone. This compound is often used as a precursor for the synthesis of various ruthenium complexes and nanoparticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichlororuthenium trihydrate is typically synthesized by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then recrystallized to obtain the hydrated salt . Another method involves reacting ruthenium powder with sodium hypochlorite to form a brownish-black solution, which is then treated with sulfuric acid to generate golden yellow ruthenium tetroxide gas. This gas is introduced into a hydrochloric acid solution to produce trichlororuthenium trihydrate .
Industrial Production Methods
Industrial production of trichlororuthenium trihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The yield can reach up to 95% .
Analyse Chemischer Reaktionen
Types of Reactions
Trichlororuthenium trihydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst for oxidation reactions, such as the oxidation of alkenes and alcohols.
Reduction: It can be reduced to form lower oxidation state ruthenium complexes.
Substitution: It participates in ligand substitution reactions to form various ruthenium complexes.
Common Reagents and Conditions
Common reagents used in reactions with trichlororuthenium trihydrate include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and hydrazine.
Ligands: Such as phosphines, amines, and carbonyl compounds.
Major Products Formed
The major products formed from reactions involving trichlororuthenium trihydrate include ruthenium nanoparticles, ruthenium oxide nanoparticles, and various ruthenium complexes .
Wissenschaftliche Forschungsanwendungen
Trichlororuthenium trihydrate has a wide range of scientific research applications, including:
Biology: It is used in the synthesis of ruthenium-based drugs and probes for biological studies.
Medicine: Ruthenium complexes derived from trichlororuthenium trihydrate are investigated for their anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism by which trichlororuthenium trihydrate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes. In biological systems, ruthenium complexes can interact with DNA and proteins, leading to their potential use as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ruthenium(IV) oxide
- Ruthenium(II) chloride
- Ruthenium(III) acetylacetonate
Uniqueness
Trichlororuthenium trihydrate is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from other ruthenium compounds .
Eigenschaften
Molekularformel |
Cl9H6O3Ru3 |
|---|---|
Molekulargewicht |
676.3 g/mol |
IUPAC-Name |
trichlororuthenium;trihydrate |
InChI |
InChI=1S/9ClH.3H2O.3Ru/h9*1H;3*1H2;;;/q;;;;;;;;;;;;3*+3/p-9 |
InChI-Schlüssel |
BBTSUMTYLMWTRX-UHFFFAOYSA-E |
Kanonische SMILES |
O.O.O.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


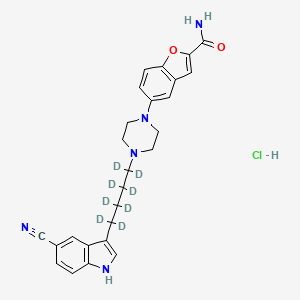
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
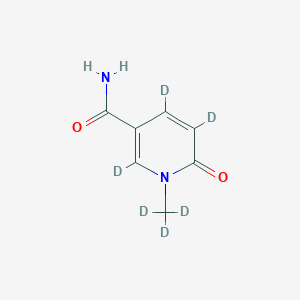

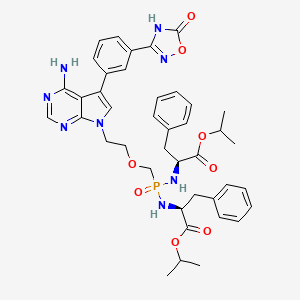

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)


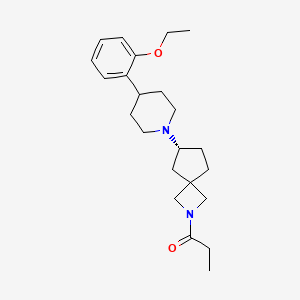
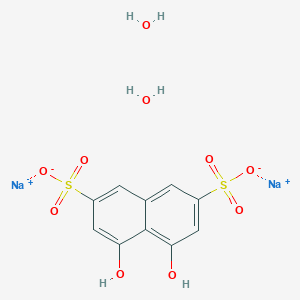
![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
